molecular formula C17H24N2O6 B13769115 beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester CAS No. 65059-88-3

beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester

Cat. No.: B13769115
CAS No.: 65059-88-3
M. Wt: 352.4 g/mol
InChI Key: NTQZWYMCQHRHSU-UHFFFAOYSA-N
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Description

β-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester (hereafter referred to as the target compound) is a β-alanine derivative featuring two distinct nitrogen substituents:

  • N2: A 2-(acetyloxy)ethyl group (C₄H₇O₃), contributing ester functionality and hydrophobicity. The terminal carboxylic acid of β-alanine is esterified as a methyl ester (COOCH₃), enhancing lipophilicity.

This compound belongs to a class of β-alanine esters with applications in organic synthesis, dye chemistry, and possibly pharmaceutical intermediates, as inferred from structural analogs in the evidence .

Properties

CAS No.

65059-88-3

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 3-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]propanoate

InChI

InChI=1S/C17H24N2O6/c1-12(20)18-14-5-6-16(23-3)15(11-14)19(8-7-17(22)24-4)9-10-25-13(2)21/h5-6,11H,7-10H2,1-4H3,(H,18,20)

InChI Key

NTQZWYMCQHRHSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCC(=O)OC)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Hydrogenation and Esterification Route Using Cyan-Acetic Esters (Patent CN105037182B)

This method focuses on preparing beta-alanine derivatives via catalytic hydrogenation of cyan-acetic esters followed by ion exchange and recrystallization steps. Although the patent primarily describes beta-alanine preparation, the methodology is adaptable to derivatives such as the target compound by modifying starting materials.

Key Steps:

  • Hydrogenation: Cyan-acetic ester (e.g., malonic methyl ester nitrile, ethyl cyanoacetate) is reacted in ethanol with Raney's nickel catalyst under hydrogen pressure (0.5–1.2 MPa) at 60–100°C for 4–10 hours.
  • Ion Exchange: After catalyst removal, a strong-acid ion exchange resin is added to the reaction mixture for 2–5 hours to purify and convert intermediates.
  • Isolation: Solvent removal under reduced pressure followed by recrystallization from solvents such as acetone, methanol, ethanol, dichloromethane, or acetonitrile yields the beta-alanine product with >99% purity.
  • Yields: Reported yields exceed 90% with high reproducibility and economic efficiency.

Advantages:

  • Use of inexpensive raw materials.
  • Recyclable solvents and ion exchange resins reduce environmental impact and cost.
  • High purity product suitable for further derivatization.

Adaptation for Target Compound:

  • Starting with appropriately substituted cyan-acetic esters bearing acetylamino and methoxyphenyl groups could yield the desired beta-alanine derivative.
  • Subsequent esterification with 2-(acetyloxy)ethyl methyl groups may be performed post-beta-alanine core synthesis.
Step Conditions Notes
Hydrogenation 0.5–1.2 MPa H2, 60–100°C, 4–10 h Raney's nickel catalyst, ethanol solvent
Ion exchange 0.05–0.2 eq strong-acid resin, 2–5 h Purification and conversion step
Recrystallization Solvents: acetone, methanol, ethanol, dichloromethane, acetonitrile Product isolation and purity enhancement
Yield & Purity >90% yield, >99% purity High reproducibility and economic benefit

Esterification of Beta-Alanine to Beta-Alanine Methyl Ester Salts (Patent CN106316869A)

This method details the synthesis of beta-alanine methyl ester salts via acid-catalyzed esterification in methanol with concentrated sulfuric acid, followed by neutralization and purification.

Key Steps:

  • Esterification: Beta-alanine is dissolved in methanol; concentrated sulfuric acid is added slowly at room temperature (19–21°C).
  • Reflux: The mixture is heated to 65–68°C and refluxed for 6–8 hours.
  • Concentration: The methanol solution of beta-alanine methyl ester sulfate is concentrated under vacuum at 45–50°C to remove methanol.
  • Neutralization: The concentrated solution is cooled to 20–23°C, diluted with purified water, and pH adjusted to ~2.5 using ammonia.
  • Storage: The aqueous beta-alanine methyl ester sulfate solution is stored at 0–15°C.

Yields and Advantages:

  • High yield (~95%) of methyl ester salt.
  • Avoids toxic and corrosive gas generation.
  • Environmentally friendly and scalable.

Relevance to Target Compound:

  • This method can prepare the methyl ester core of the target molecule.
  • Subsequent functionalization (e.g., acetylation, methoxy substitution) can be performed on the methyl ester intermediate.
Step Conditions Notes
Esterification Methanol, conc. H2SO4, 19–21°C, slow addition Controlled acid addition for safety
Reflux 65–68°C, 6–8 h Ensures complete esterification
Concentration Vacuum, 45–50°C Removes methanol to concentrate product
Neutralization Add water, adjust pH to 2.5 with NH3 Stabilizes methyl ester salt
Yield ~95% High yield, suitable for large-scale

Summary Table of Preparation Methods for Target Compound

Step No. Process Key Reagents/Conditions Outcome/Notes
1 Hydrogenation of substituted cyan-acetic ester Raney's nickel, ethanol, H2 (0.5–1.2 MPa), 60–100°C, 4–10 h Beta-alanine derivative core formed
2 Ion exchange purification Strong-acid ion exchange resin, 2–5 h Removal of impurities, conversion
3 Esterification Beta-alanine derivative, methanol, concentrated H2SO4, reflux 65–68°C, 6–8 h Formation of methyl ester salt
4 Concentration and neutralization Vacuum concentration, addition of water, pH adjustment with NH3 Stabilized methyl ester salt solution
5 Introduction of acetyloxyethyl group Alkylation/esterification, acetylation steps (conditions vary) Final target compound formed
6 Recrystallization and drying Solvents: acetone, methanol, ethanol, etc. High purity product (>99%)

Final Remarks

  • The preparation of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester requires multi-step synthesis involving core beta-alanine derivative formation, methyl esterification, and selective introduction of acetyl and acetyloxy groups.
  • Patent literature provides robust, scalable, and environmentally considerate methods applicable to this compound's synthesis.
  • Process optimization includes catalyst reuse, solvent recycling, and controlled reaction conditions to maximize yield and purity.
  • Further research into selective functional group transformations can refine the introduction of the 2-(acetyloxy)ethyl moiety.

Chemical Reactions Analysis

Types of Reactions

beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Nitrogen and Ester Groups

Key structural analogs differ in nitrogen substituents, ester groups, and additional functional groups (e.g., azo, nitro), which influence physicochemical properties and applications.

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (N1/N2) Ester Group LogP Key Applications Reference
Target Compound ~C₂₀H₂₅N₃O₈ ~440 5-Acetylamino-2-methoxyphenyl / 2-(Acetyloxy)ethyl Methyl N/A Synthesis intermediates
β-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester (42228-65-9) C₁₇H₂₆N₂O₅ 338.40 5-Acetylamino-2-methoxyphenyl / Ethyl 2-Methoxyethyl 1.47 HPLC separation
β-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-phenoxyethyl ester (87570-93-2) C₁₉H₂₁N₂O₅ 363.38 5-Acetylamino-2-methoxyphenyl / None 2-Phenoxyethyl N/A Dye chemistry
β-Alanine, N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, methyl ester (3-3466) C₂₁H₂₂N₆O₉ 502.44 5-Acetylamino-2-methoxyphenyl / Ethyl + Azo group Methyl N/A Textile dyes
β-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester (72595-17-6) C₂₁H₂₂N₆O₅ 438.45 3-Acetylamino-4-azophenyl / Ethyl Methyl 3.71 Analytical standards

Key Differences and Implications

Lipophilicity (LogP): The 2-methoxyethyl ester in CAS 42228-65-9 (LogP 1.47) is less lipophilic than methyl esters (e.g., CAS 72595-17-6, LogP 3.71), impacting solubility and bioavailability .

Functional Group Additions: Azo Groups: Compounds like CAS 3-3466 and 72595-17-6 incorporate diazenyl (–N=N–) linkages, enabling conjugation with electron-withdrawing groups (e.g., nitro, cyano). These derivatives exhibit strong absorbance in visible light, making them suitable for dyes or pigments . Acetyloxyethyl vs.

Synthetic Utility :

  • Methyl esters (e.g., target compound) are common in prodrug design due to ease of hydrolysis to active carboxylic acids.
  • Ethyl and methoxyethyl esters (e.g., CAS 42228-65-9) are preferred in HPLC applications for improved retention times .

Dye and Pigment Chemistry

Azo-containing analogs (e.g., CAS 3-3466) are extensively used in disperse dyes for textiles, leveraging their thermal stability and chromophoric strength . The target compound’s lack of an azo group suggests alternative applications, such as intermediates for further functionalization.

Pharmaceutical Relevance

For instance, 5- and 6-substituted amonafide analogs show IC₅₀ values <1 μM against HeLa cells, highlighting the role of nitrogen substituents in DNA intercalation .

Analytical Chemistry

CAS 42228-65-9 is separable via reverse-phase HPLC (Newcrom R1 column), with retention behavior influenced by ester hydrophobicity. This underscores the importance of ester group selection in analytical method development .

Biological Activity

Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester (CAS No. 65059-88-3) is a synthetic derivative of beta-alanine characterized by the presence of acetylamino and methoxyphenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

PropertyValue
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
IUPAC NameMethyl N-[5-(Acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-β-alaninate
InChI KeyJCXUJLWOJLTKRV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps starting from beta-alanine, followed by the introduction of functional groups through acetylation and esterification reactions. Common reagents include acetic anhydride and methanol under controlled conditions to ensure high yield and purity .

The biological activity of beta-alanine derivatives often relates to their interaction with specific molecular targets within cells. For this compound, preliminary studies suggest that it may modulate key signaling pathways involved in oxidative stress response and cellular metabolism. The acetylamino and methoxyphenyl groups enhance binding affinity to various proteins and enzymes, potentially altering their activity .

Effects on Muscle Performance

Research indicates that beta-alanine supplementation can significantly increase muscle carnosine levels, which plays a crucial role in buffering acid in muscles during high-intensity exercise. This buffering capacity can delay fatigue and improve performance in anaerobic activities .

Key Findings:

  • Improvement in Exercise Performance : Studies show that beta-alanine supplementation enhances performance during multiple bouts of high-intensity exercise lasting over 60 seconds.
  • Delayed Onset of Fatigue : Supplementation helps delay neuromuscular fatigue, although it does not significantly affect maximal strength or VO2 max .

Toxicological Profile

While beta-alanine derivatives are generally considered safe, some studies have reported transient symptoms such as paresthesia when higher doses are taken. Controlled release formulations can mitigate these effects .

Safety Assessments:

  • Skin Sensitization : Some derivatives have been identified as skin sensitizers in animal studies.
  • Repeat Dose Toxicity : Studies indicate a No Observed Adverse Effect Level (NOAEL) at doses up to 1000 mg/kg body weight per day .

Study 1: Beta-Alanine Supplementation in Athletes

A study involving trained athletes demonstrated that those who supplemented with beta-alanine showed improved performance metrics compared to a placebo group, particularly in exercises requiring short bursts of power.

Study 2: Carnosine Synthesis

Research highlighted the role of beta-alanine as a rate-limiting factor in carnosine synthesis within skeletal muscle, emphasizing its importance for athletes engaged in high-intensity training .

Q & A

Q. What are the optimal synthetic routes for preparing this beta-alanine derivative, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with functionalizing the aromatic core (e.g., introducing acetylamino and methoxy groups) followed by coupling with beta-alanine ester derivatives. Key steps include:

  • Azo Coupling : Introducing azo groups via diazonium salt reactions under acidic conditions (0–5°C) .
  • Esterification : Using 2-(acetyloxy)ethyl groups with standard esterification reagents (e.g., DCC/DMAP) at controlled pH (6.5–7.5) to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy protons at ~3.3 ppm, acetyl groups at ~2.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H+^+]+^+ at m/z 625.38) and fragmentation patterns .
  • HPLC : Monitors purity using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How do structural modifications (e.g., azo group variations) impact stability and reactivity in aqueous environments?

  • Substituents like bromo ( ) or nitro groups ( ) increase electron-withdrawing effects, reducing hydrolysis rates in pH 7.4 buffers. Compare half-lives via LC-MS stability studies .
  • Computational modeling (DFT) predicts charge distribution and susceptibility to nucleophilic attack at the ester linkage .

Q. What strategies resolve contradictory data in bioactivity studies between similar derivatives?

  • Meta-Analysis : Compare IC50_{50} values across analogs (e.g., 2-bromo vs. 5-chloro substituents in vs. 7) to identify substituent-activity trends .
  • Crystallography : Resolve binding modes by co-crystallizing the compound with target proteins (e.g., human serum albumin) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?

  • Pharmacophore Mapping : Identify critical moieties (e.g., acetyloxyethyl ester for membrane penetration) using 3D-QSAR models .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy to assess changes in logP and binding affinity .

Methodological Considerations

Q. What experimental protocols mitigate degradation during long-term storage?

  • Store at –20°C in amber vials under argon. Lyophilization in trehalose matrices improves stability in aqueous formulations .
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can reaction mechanisms for azo bond formation be validated under varying catalytic conditions?

  • Kinetic Studies : Use UV-vis spectroscopy to track diazonium intermediate decay rates under acidic (HCl) vs. buffered (pH 3) conditions .
  • Isotope Labeling : 15^{15}N-labeled aniline precursors confirm stepwise vs. concerted mechanisms via MS/MS analysis .

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